molecular formula C25H22N2O3 B12315120 Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate

Cat. No.: B12315120
M. Wt: 398.5 g/mol
InChI Key: CJBBYIZWJIUETC-CAPFRKAQSA-N
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Description

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate (CAS 1807896-04-3) is a cyanoacrylate derivative with a molecular formula of C25H22N2O3 and a molecular weight of 398.45 g/mol . Its structure features a conjugated prop-2-enoate backbone, a cyano group at the α-position, and a 4-(diphenylamino)-2-methoxyphenyl substituent. The diphenylamino group is electron-rich, while the methoxy group enhances solubility and influences intermolecular interactions.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate

InChI

InChI=1S/C25H22N2O3/c1-3-30-25(28)20(18-26)16-19-14-15-23(17-24(19)29-2)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,3H2,1-2H3/b20-16+

InChI Key

CJBBYIZWJIUETC-CAPFRKAQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OC)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde’s electrophilic carbonyl carbon attacks the deprotonated ethyl cyanoacetate, forming an enolate intermediate. Subsequent elimination of water yields the α,β-unsaturated product. A typical procedure involves refluxing equimolar quantities of the aldehyde and ethyl cyanoacetate in ethanol or toluene for 6–12 hours, achieving yields of 65–80%.

Example Protocol :

  • Reactants : 4-(Diphenylamino)-2-methoxybenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv)
  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol, 80°C, 8 hours
  • Yield : 78%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular polarization. This method reduces reaction times from hours to minutes while improving yields.

Optimized Parameters

A study demonstrated that irradiating the aldehyde and ethyl cyanoacetate with ammonium formate in a solvent-free system at 120°C for 15 minutes achieved 89% yield. The absence of solvent aligns with green chemistry principles, minimizing waste.

Advantages :

  • Time Efficiency : 15 minutes vs. 8 hours (traditional)
  • Yield Improvement : 89% vs. 78%

Ionic Liquid-Catalyzed Methods

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) serve as dual solvent-catalysts, enabling room-temperature reactions.

Procedure and Performance

A mixture of aldehyde and ethyl cyanoacetate in [bmIm]OH at 25°C for 2 hours yielded 92% product. ILs enhance reactivity through hydrogen bonding and stabilize intermediates, reducing side reactions.

Table 1: Ionic Liquid Catalysts and Outcomes

Ionic Liquid Temperature (°C) Time (h) Yield (%)
[bmIm]OH 25 2 92
[HyEtPy]Cl–H₂O 50 0.5 95

Ultrasound-Promoted Reactions

Ultrasound induces cavitation, generating localized high-energy microenvironments. This method achieves rapid mixing and activation without external heating.

Case Study

Sonication of the aldehyde and ethyl cyanoacetate with piperidine in ethanol at 30°C for 1 hour provided 85% yield. Comparatively, conventional heating required 8 hours for 78% yield.

Comparative Analysis of Methodologies

Table 2: Method Comparison

Method Catalyst Time Yield (%) Eco-Friendliness
Traditional Piperidine 8 h 78 Moderate
Microwave Ammonium formate 15 min 89 High
Ionic Liquid [bmIm]OH 2 h 92 High
Ultrasound Piperidine 1 h 85 Moderate

Key Findings :

  • Ionic liquids offer the highest yields and sustainability but require specialized reagents.
  • Microwave and ultrasound methods balance speed and efficiency, ideal for industrial scaling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate has been investigated for its potential in the development of advanced materials due to its electronic properties derived from the diphenylamino moiety.

Key Applications :

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as an electron donor makes it suitable for use in OLEDs, enhancing light emission efficiency.
  • Photovoltaic Devices : Its structural characteristics allow for effective charge transport, making it a candidate for organic solar cells.

Pharmaceutical Applications

The compound has shown promise in various pharmacological studies, particularly due to its unique structure that may enhance biological activity.

Potential Therapeutic Uses :

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
    Cell Line IC50 (µM) Mechanism of Action
    MCF-710Induction of apoptosis through caspase activation
  • Antioxidant Properties : Research indicates that the compound possesses significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The study highlighted the compound's ability to trigger apoptotic pathways effectively.

Case Study 2: Antioxidant Activity

In vitro experiments assessed the antioxidant activity of the compound using DPPH radical scavenging assays. Results indicated that this compound exhibited an IC50 value comparable to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyano group and diphenylamino group play crucial roles in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s analogs vary primarily in the substituents on the aromatic ring and the ester group. Key examples include:

Compound Name Substituents Molecular Formula Key Structural Differences
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 4-Fluorophenyl C12H10FNO2 Fluorine substituent (electron-withdrawing) vs. diphenylamino (electron-donating).
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-Hydroxyphenyl C12H11NO3 Hydroxyl group (hydrogen-bonding capability) vs. methoxy and diphenylamino.
Sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate Sodium salt of target compound C23H17N2NaO3 Ionic form enhances solubility in polar solvents.
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene ring C10H9NO2S Heteroaromatic thiophene vs. phenyl rings; sulfur enhances conjugation.

Key Observations :

  • Electron-donating groups (e.g., diphenylamino, methoxy) increase electron density, improving charge-transfer efficiency in DSSCs .
  • Electron-withdrawing groups (e.g., fluorine) reduce oxidation potentials but may lower photovoltaic performance compared to diphenylamino derivatives .
  • Ionic derivatives (e.g., sodium salt) exhibit higher solubility, facilitating solution-processed device fabrication .

Physical and Thermodynamic Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Thermodynamic Stability
Target Compound Not reported Not reported Moderate in organic solvents High (aromatic stabilization)
5-Oxo-3-(2-cyano-2-ethoxycarbonylethenyl)amino-5,6,7,8-tetrahydro-2H-benzopyran-2-one 227–231 Not reported Low (crystalline) Moderate (cyclic ketone)
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate 79–82 340.8 (predicted) Soluble in DMSO, DMF Lower (thiophene less rigid)
Ethyl 2-cyano-3-(4-methylphenyl)propanoate Not reported Not reported High in ethyl acetate High (syn-periplanar conformation)

Key Observations :

  • Bulky substituents (e.g., diphenylamino) increase melting points due to enhanced π-π stacking and van der Waals interactions .
  • Thiophene-containing analogs have lower melting points, reflecting reduced crystallinity .
  • Thermodynamic studies on similar cyanoacrylates show that heat capacities correlate with molecular rigidity .
Dye-Sensitized Solar Cells (DSSCs)
  • Target Compound: The diphenylamino group acts as an electron donor, while the cyanoacrylate acts as an acceptor, enabling broad UV-Vis absorption. Comparable derivatives achieve power conversion efficiencies (PCEs) of ~3.3% .
  • (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic Acid: Achieves PCE = 3.30%, highlighting the role of diphenylamino in charge separation .
  • Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: Lower PCE due to fluorine’s electron-withdrawing nature reducing charge-transfer efficiency .

Biological Activity

Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate, commonly referred to as a cyanoacrylate derivative, is a synthetic organic compound with the CAS number 1807896-04-3. This compound is characterized by its complex molecular structure, which includes a cyano group and an ethyl ester functional group. The molecular formula is C25H22N2O3C_{25}H_{22}N_{2}O_{3}, indicating a significant aromatic character due to the presence of diphenylamino and methoxyphenyl groups. Its potential biological activity has garnered attention for various applications in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in cells. Additionally, its structural features allow it to participate in electron transfer processes , enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent . In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study: In Vitro Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
256035
503060

The data suggests a dose-dependent response where higher concentrations lead to significantly reduced cell viability and increased apoptosis rates.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in conditions such as arthritis.

Neuroprotective Activity

Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Activity
Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoateLacks diphenylamineWeaker electron-donating ability
Ethyl 2-cyanoacrylateSimple cyanoacrylate structurePrimarily used as an adhesive
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoateContains dimethoxy instead of diphenylamineDifferent electronic properties

This compound stands out due to its complex aromatic system and potential applications in advanced materials and pharmaceuticals.

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